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Compound of Interest

2'-Chloro-6'-fluoro-2-
Compound Name:

hydroxyacetophenone

cat. No.: B11719728

Technical Guide: 2'-Chloro-6'-fluoro-2-

hydroxyacetophenone

Synthesis, Safety Architecture, and Application
Protocols

CAS Number: 1368795-03-2 IUPAC Name: 1-(2-chloro-6-fluorophenyl)-2-hydroxyethan-1-one
Molecular Formula: CsHeCIFO2 Molecular Weight: 188.58 g/mol [1][2][3]

Part 1: Chemical Identity & Strategic Utility

In the landscape of medicinal chemistry, the 2,6-dihalo-substituted phenyl ring is a "privileged
motif." The specific substitution pattern of chlorine at the 2' position and fluorine at the 6'
position introduces a unique steric and electronic environment.

Why This Molecule Matters

o Metabolic Blocking: The 2,6-substitution prevents metabolic oxidation at the ortho-positions,
a common clearance pathway for phenyl rings in drug candidates.

o Conformational Lock: The steric bulk of the chlorine atom forces the carbonyl group out of
coplanarity with the phenyl ring, creating a specific 3D vector critical for binding in enzyme
pockets (e.g., kinase ATP-binding sites).
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e Warhead Precursor: The

-hydroxy ketone moiety (

) serves as a versatile handle for cyclization into imidazoles, oxazoles, and pyrazines.

Physicochemical Profile

Property Value / Description

Off-white to pale yellow crystalline solid

Appearance
PP (typically).
N Soluble in DMSO, Methanol, DCM, Ethyl
Solubility . .
Acetate. Sparingly soluble in water.
LogP (Calc) ~1.5 - 1.8 (Lipophilic, membrane permeable).
o Susceptible to oxidation (to the aldehyde/acid)
Reactivity

and condensation.

Part 2: Safety Data Sheet (SDS) - Enhanced Analysis

Alert: While this specific derivative is less volatile than its precursors, it must be handled with
the rigor of a potent electrophile.

Hazards Identification (GHS Classification)

Based on structure-activity relationships (SAR) of analogous

-hydroxy acetophenones.

» Signal Word:WARNING
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Critical Safety Distinction: The "Lachrymator Trap"
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Expert Insight: A common error in the lab is confusing the Target (2-hydroxy) with its Precursor
(2-bromo or 2-chloro).

e The Precursor: 2-Bromo-2'-chloro-6'-fluoroacetophenone is a severe lachrymator (tear gas
agent equivalent). It alkylates TRPA1 channels in the eye and lungs instantly.

e The Target: 2'-Chloro-6'-fluoro-2-hydroxyacetophenone is an irritant, not a strong
lachrymator. However, trace amounts of the halo-precursor may remain in the bulk material.

e Protocol: Always open new bottles in a fume hood and test the headspace for lachrymatory
potency before removing from the hood.

Handling & Storage

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The

-hydroxy group is prone to auto-oxidation to the keto-aldehyde or carboxylic acid upon
prolonged air exposure.

 Incompatibility: Strong oxidizing agents (e.g., KMnOa), acid chlorides, and isocyanates.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound requires navigating a "danger zone" involving the

-halogenation of the parent acetophenone. Below is the self-validating workflow.

Synthesis Pathway Visualization

rolysis Yield: ~75%

2"-Chloro-6-fluoroacetophenone | __Activation UstEet e Nucleophilic Subst. Hydroly:
(HCOONa or KOAC)

(Starting Material) e 2-Bromo-2-chloro-6-fluoroacetophenone
g (SEVERE LACHRYMATOR)

Target:
2'-Chloro-6*-fluoro-2-hydroxyacetophenone

Click to download full resolution via product page
Figure 1: Synthetic route from the acetophenone parent to the

-hydroxy target, highlighting the hazardous intermediate.

Validated Synthesis Protocol
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Objective: Convert the

-bromo intermediate to the

-hydroxy target via the Formate/Acetate method (avoids direct hydrolysis polymerization).

Reagents:

2-Bromo-2'-chloro-6'-fluoroacetophenone (1.0 eq)

Sodium Formate (2.5 eq) or Potassium Acetate

Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the

-bromo intermediate in Ethanol/\Water.

Displacement: Add Sodium Formate (HCOONa) in one portion.

o Mechanism:[4] The formate ion displaces the bromide to form the

-formyloxy ketone.

Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor by TLC (Mobile
phase: 20% EtOAc/Hexanes).

o Checkpoint: The starting material (high Rf) should disappear.

Hydrolysis (In Situ): If using Acetate, a subsequent mild base hydrolysis (K2COs/MeOH) is
required. If using Formate, the ester often hydrolyzes spontaneously or requires mild
warming with dilute HCI.

Workup: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (DCM).
Wash organic layer with Brine.

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography.
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Part 4: Analytical Validation

To ensure the integrity of the "Warhead" precursor, you must validate the oxidation state of the
C2 carbon.

Method Expected Signal Interpretation

Corresponds to the
Singlet/Doublet at 4 4.5 - 4.8

*H NMR (DMSO-ds) opm (2H) protons. If shifted >5.0,

suspect retained Bromine.

Exchangeable
Broad singletat 6 5.0 - 5.5

*H NMR (DMSO-ds) ppm (1H) proton. Disappears on D20

shake.

Mass of 188.6 (or 210.6 for Na
LC-MS (ESI+) [M+H]* or [M+Na]* adduct). Watch for [M-H20]

peaks.

Confirms presence of Alcohol

IR Spectroscopy Broad band 3300-3450 cm~!

(-OH).

Confirms Ketone (C=0). Note:
IR Spectroscopy Sharp band ~1690-1700 cm~1 Conjugation with ring lowers

this slightly.
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¢ Sigma-Aldrich (Merck). (General Reference). Synthesis of alpha-hydroxy ketones via
Formate displacement. (Methodology reference for Protocol 3.2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b11719728?utm_src=pdf-custom-synthesis
https://accelachem.com/cn/productview_goodsid_240203_goodscode_SY131021.html
https://accelachem.com/cn/productview_goodsid_240203_goodscode_SY131021.html
https://accelachem.com/cn/productview_goodsid_240203_goodscode_SY131021.html
https://www.benchchem.com/product/B11719728
https://www.molcore.com/cn/product/1368795-03-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-_4-fluorophenyl_-2-phenylethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-_4-fluorophenyl_-2-phenylethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-_4-fluorophenyl_-2-phenylethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-_4-fluorophenyl_-2-phenylethanone
https://www.benchchem.com/product/b11719728#2-chloro-6-fluoro-2-hydroxyacetophenone-sds-safety-data-sheet
https://www.benchchem.com/product/b11719728#2-chloro-6-fluoro-2-hydroxyacetophenone-sds-safety-data-sheet
https://www.benchchem.com/product/b11719728#2-chloro-6-fluoro-2-hydroxyacetophenone-sds-safety-data-sheet
https://www.benchchem.com/product/b11719728#2-chloro-6-fluoro-2-hydroxyacetophenone-sds-safety-data-sheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11719728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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